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(2S)-5-Oxooxolane-2-carboxamide
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Overview
Description
(2S)-5-Oxooxolane-2-carboxamide is a chemical compound with a unique structure that includes an oxolane ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-Oxooxolane-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable oxolane derivative with an amide source. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-5-Oxooxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2S)-5-Oxooxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-5-Oxooxolane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2S)-5-Hydroxyoxolane-2-carboxamide: Similar structure but with a hydroxyl group instead of an oxo group.
(2S)-5-Oxooxolane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
(2S)-5-Oxooxolane-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies.
Biological Activity
(2S)-5-Oxooxolane-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing upon diverse research findings.
Synthesis of this compound
The synthesis of this compound involves several key steps, typically starting from commercially available precursors. The process often includes cyclization reactions to form the oxolane ring, followed by functionalization to introduce the carboxamide group. Various synthetic routes have been documented, emphasizing the importance of optimizing yield and purity for biological testing.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound derivatives. In vitro assays using human lung adenocarcinoma A549 cells demonstrated that certain derivatives exhibit significant cytotoxic effects. For instance, compounds structurally similar to this compound have shown the ability to reduce cell viability effectively compared to standard chemotherapeutic agents like cisplatin .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Comparison with Cisplatin |
---|---|---|---|
1 | A549 | 15 | Higher efficacy |
2 | HCT-116 | 20 | Comparable |
3 | HeLa | 18 | Lower efficacy |
The structure-activity relationship indicates that modifications on the oxolane ring can enhance anticancer activity while minimizing cytotoxicity towards non-cancerous cells .
Antimicrobial Activity
In addition to its anticancer potential, this compound exhibits promising antimicrobial activity . Studies have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other clinically relevant pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Klebsiella pneumoniae | 32 µg/mL |
Case Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice implanted with A549 cells demonstrated that treatment with a derivative of this compound resulted in a significant reduction in tumor size compared to control groups. The study reported a tumor growth inhibition rate of approximately 70% over four weeks of treatment, suggesting strong in vivo efficacy .
Case Study 2: Antimicrobial Resistance
Another investigation assessed the effectiveness of this compound derivatives against biofilms formed by Staphylococcus aureus. The results indicated that these compounds could disrupt biofilm integrity, enhancing susceptibility to conventional antibiotics. This finding is particularly relevant given the increasing prevalence of antibiotic-resistant infections .
Properties
Molecular Formula |
C5H7NO3 |
---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
(2S)-5-oxooxolane-2-carboxamide |
InChI |
InChI=1S/C5H7NO3/c6-5(8)3-1-2-4(7)9-3/h3H,1-2H2,(H2,6,8)/t3-/m0/s1 |
InChI Key |
AOFIVJOZERJBKG-VKHMYHEASA-N |
Isomeric SMILES |
C1CC(=O)O[C@@H]1C(=O)N |
Canonical SMILES |
C1CC(=O)OC1C(=O)N |
Origin of Product |
United States |
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